molecular formula C18H13ClN2O4S B15261971 Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B15261971
M. Wt: 388.8 g/mol
InChI Key: KJCOLLKMLSLOSU-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, a cyanomethyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple stepsThe chlorosulfonation can be achieved using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorosulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonation: Chlorosulfonic acid or sulfuryl chloride.

    Reduction: Lithium aluminum hydride or other hydride donors.

    Substitution: Amines, alcohols, or other nucleophiles.

Major Products Formed

    Sulfonamides: Formed by substitution of the chlorosulfonyl group with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Amines: Formed by reduction of the cyanomethyl group.

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Can be used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13ClN2O4S

Molecular Weight

388.8 g/mol

IUPAC Name

benzyl 4-chlorosulfonyl-3-(cyanomethyl)indole-1-carboxylate

InChI

InChI=1S/C18H13ClN2O4S/c19-26(23,24)16-8-4-7-15-17(16)14(9-10-20)11-21(15)18(22)25-12-13-5-2-1-3-6-13/h1-8,11H,9,12H2

InChI Key

KJCOLLKMLSLOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC=C3S(=O)(=O)Cl)CC#N

Origin of Product

United States

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